molecular formula C6H11BrO B3386949 5-Bromo-4-methoxypent-1-ene CAS No. 77920-96-8

5-Bromo-4-methoxypent-1-ene

Cat. No.: B3386949
CAS No.: 77920-96-8
M. Wt: 179.05 g/mol
InChI Key: YRCYKGDOLJUXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methoxypent-1-ene: is an organic compound with the molecular formula C6H11BrO It is a brominated alkene with a methoxy group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methoxypent-1-ene typically involves the bromination of 4-methoxypent-1-ene. One common method is the addition of bromine to the double bond of 4-methoxypent-1-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality and efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-4-methoxypent-1-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction Reactions: Reduction of the double bond can yield saturated brominated compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 4-methoxypent-1-ol, 4-methoxypentylamines, etc.

    Oxidation Products: Epoxides and other oxygenated compounds.

    Reduction Products: Saturated brominated alkanes.

Scientific Research Applications

Chemistry: 5-Bromo-4-methoxypent-1-ene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as precursors to bioactive molecules with antimicrobial, antifungal, or anticancer properties.

Industry: The compound is used in the development of new materials, including polymers and advanced materials with specific properties. Its brominated structure can impart flame retardant properties to materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxypent-1-ene and its derivatives depends on the specific application. In biological systems, the bromine atom can participate in halogen bonding, influencing molecular interactions and biological activity. The methoxy group can also affect the compound’s lipophilicity and membrane permeability, impacting its pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

    4-Bromo-3-methoxypent-1-ene: Similar structure but with the bromine and methoxy groups on adjacent carbons.

    5-Chloro-4-methoxypent-1-ene: Chlorinated analogue with similar reactivity but different halogen properties.

    4-Methoxypent-1-ene: Non-brominated parent compound, less reactive in substitution reactions.

Uniqueness: 5-Bromo-4-methoxypent-1-ene is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and properties. The bromine atom makes it a good leaving group in substitution reactions, while the methoxy group can participate in various chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-4-methoxypent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-3-4-6(5-7)8-2/h3,6H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCYKGDOLJUXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC=C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648268
Record name 5-Bromo-4-methoxypent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77920-96-8
Record name 5-Bromo-4-methoxypent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-methoxypent-1-ene
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-methoxypent-1-ene
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-methoxypent-1-ene
Reactant of Route 4
Reactant of Route 4
5-Bromo-4-methoxypent-1-ene
Reactant of Route 5
Reactant of Route 5
5-Bromo-4-methoxypent-1-ene
Reactant of Route 6
Reactant of Route 6
5-Bromo-4-methoxypent-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.